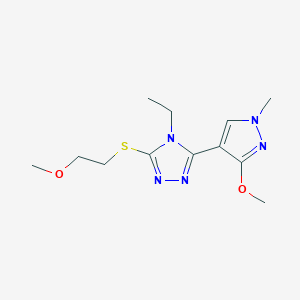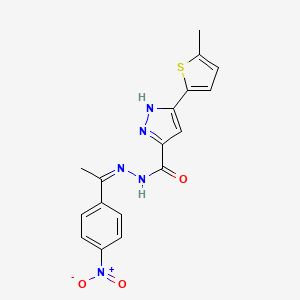
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Pyrazole and 1,2,4-triazole derivatives, including compounds similar to 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole, are key focus areas in modern medicine and pharmacy due to their significant pharmacological potential. These compounds are interesting for their chemical versatility and potential interaction with various biological targets. The strategic integration of 1,2,4-triazole and pyrazole fragments in new substances can influence the development of specific types of activity, with the structural combination of these heterocycles in a single molecule increasing the likelihood of interaction with diverse biological targets. This approach is scientifically attractive and promising for the creation of novel compounds with potential biological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Biological Activity
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated good or moderate activity against various microorganisms. The significance of these studies lies in their contribution to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, underscoring the potential of 1,2,4-triazole compounds in the development of new therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Biological Potential
Further research into the synthesis and properties of 1,2,4-triazole derivatives has included studies on their biological potential, as determined through molecular docking. For example, docking studies have been utilized to predict the interaction of synthesized compounds with biological targets, such as enzymes, which could justify the exploration of their antifungal or other biological activities. These studies provide a foundation for understanding the mechanism of action of these compounds and their potential use in developing new therapeutic agents (Fedotov, Hotsulia, & Panasenko, 2022).
Eigenschaften
IUPAC Name |
4-ethyl-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-17-10(9-8-16(2)15-11(9)19-4)13-14-12(17)20-7-6-18-3/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNPGDCZYTRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCOC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)

![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2590400.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)